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Compound of Interest

Compound Name: 2F-Viminol

Cat. No.: B1442990

An In-depth Technical Guide to 2F-Viminol for Researchers, Scientists, and Drug Development
Professionals

Introduction

2F-Viminol is a pyrrole-derived synthetic opioid analgesic that has emerged as a novel
psychoactive substance (NPS).[1] Developed in the 1960s by Zambon, it is a structural analog
of the opioid analgesic viminol.[1] Unlike its parent compound, 2F-Viminol has never been
approved for medical use but has been identified on the designer drug market.[1] This technical
guide provides a comprehensive overview of the chemical structure, properties, pharmacology,
and analytical methodologies related to 2F-Viminol, intended for a scientific audience.

Chemical Structure and Physicochemical Properties

2F-Viminol, chemically known as 2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-
yllethanol, is distinguished from its parent compound, viminol, by the substitution of a fluorine
atom for a chlorine atom on the benzyl group.[2] This substitution is known to increase the
stability of the C-F bond and enhance lipophilicity.[3]

Table 1: Physicochemical Properties of 2F-Viminol
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Property Value Source

2-[di(butan-2-yl)amino]-1-[1-

IUPAC Name [(2-fluorophenyl)methyl]pyrrol- Wikipedia, PubChem
2-yllethanol

Molecular Formula C21H31FN20 Wikipedia, PubChem

Molar Mass 346.49 g/mol Wikipedia, PubChem

CAS Number 63880-43-3 Wikipedia, PubChem

CCC(C)N(Cc(C1=CC=CN1CC
SMILES PubChem
2=CC=CC=C2F)0O)C(C)CC

FXQMNNHPOYWWKI- o
InChl Key Wikipedia, PubChem
UHFFFAOYSA-N

Pharmacology
Mechanism of Action

While specific receptor binding studies on 2F-Viminol are not widely published, its mechanism
of action is inferred from its structural similarity to viminol. Viminol is a well-characterized opioid
that exerts its effects through interaction with the endogenous opioid system, particularly as a
p-opioid receptor agonist.[2][4] The complexity of viminol's pharmacology arises from its
existence as a racemic mixture of six stereocisomers, with some acting as potent agonists and
others as antagonists.[4][5] The 1S-(R,R)-disecbutyl isomer of viminol is a full p-opioid agonist,
responsible for its analgesic effects, while the 1S-(S,S)-disecbutyl isomer is an antagonist.[2] It
is presumed that 2F-Viminol shares this mechanism, acting as an agonist at the y-opioid
receptor to produce analgesia.

Potency and Efficacy

Preclinical studies indicate that 2F-Viminol is approximately twice as potent as viminol.[1][2]
The R2 isomer of viminol has been shown to produce morphine-like subjective effects in animal
studies, and these effects are dose-dependently reversed by the opioid antagonist naloxone.[6]
Given its higher potency, 2F-Viminol is expected to have a similar but more pronounced effect
profile. It is important to note that quantitative data on the binding affinity (Ki) and functional
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efficacy (ECso, Emax) 0of 2F-Viminol at opioid receptors are not readily available in the
published literature, representing a significant gap in the understanding of this compound.[7]

Structure-Activity Relationship

The pharmacology of viminol and its analogs is highly dependent on their stereochemistry. For
agonistic effects, such as analgesia, the (R,R) configuration of the di-sec-butylamino groups
and an (S) configuration at the hydroxyl-bearing carbon are essential.[5][8] Conversely, isomers
with (S,S) or (R,S)/(S,R) configurations of the sec-butyl groups exhibit antagonistic properties.
[8] This stereospecificity underscores the precise conformational requirements for ligand
binding and activation of the p-opioid receptor.

Metabolism

The metabolic fate of 2F-Viminol has been investigated using in vitro models with human liver
microsomes (HLMs).[9] These studies have identified seven metabolites, with the primary
metabolic pathways being N-dealkylation and hydroxylation.[9] The proposed major
metabolites are N-dealkylation (sec-butyl) + hydroxylation and N-dealkylation (sec-butyl).[9]
Identifying these metabolites is crucial for forensic analysis and for extending the window of
detection in toxicological screenings.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 2F-Viminol has not been
identified in the scientific literature. However, the synthesis of the stereocisomers of its parent
compound, viminol, is described by Chiarino et al. (1978).[8] It is plausible that the synthesis of
2F-Viminol would follow a similar chemical route, likely utilizing 1-(2-fluorobenzyl)pyrrole as a
precursor, in contrast to the 1-(2-chlorobenzyl)pyrrole used for viminol. The synthesis would
involve the stereoselective introduction of the di-sec-butylamino ethanol side chain to the
pyrrole ring.

Experimental Protocols
In Vitro Metabolism of 2F-Viminol

This protocol is based on the methodology described for the metabolism study of 2F-Viminol
using human liver microsomes.[3][9]
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Objective: To identify the major and minor metabolites of 2F-Viminol in vitro.
Materials:
» 2F-Viminol standard solution
e Pooled human liver microsomes (HLMs)
» NADPH regenerating system (e.g., Nicotinamide Adenine Dinucleotide Phosphate)
e Phosphate buffer (pH 7.4)
o Acetonitrile (ACN) for reaction termination
 Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
o Sample Preparation: Prepare three types of samples in microcentrifuge tubes:
o Standard: 595 uL Phosphate Buffer + 5 L 2F-Viminol solution.

o Control (without cofactor): 570 pL Phosphate Buffer + 5 pL 2F-Viminol solution + 25 pL
HLMs.

o Reaction Mixture: 520 pL Phosphate Buffer + 5 pL 2F-Viminol solution + 50 uL NADPH
solution + 25 puL HLMs.

 Incubation: Incubate all sample tubes at 37°C with gentle agitation for 2 hours to allow for
metabolic reactions to occur.

o Reaction Termination: Stop the reaction by adding 500 pL of ice-cold acetonitrile (ACN) to
each tube.

o Protein Precipitation: Centrifuge the tubes at 10,000 rpm to pellet the precipitated
microsomes and other cellular material.
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o Sample Extraction: Carefully transfer the supernatant to new tubes. Partially dry the
supernatant under a stream of nitrogen.

» Analysis: Reconstitute the dried residue in a suitable mobile phase and transfer to
autosampler vials for analysis by LC-QTOF-MS.

o Data Elucidation: Use appropriate software (e.g., SCIEX MetabolitePilot) to identify and
elucidate the structures of the metabolites based on their mass-to-charge ratio and
fragmentation patterns.

Opioid Receptor Binding Assay (Radioligand
Displacement)

This is a generalized protocol to determine the binding affinity (Ki) of 2F-Viminol for opioid
receptors.[7]

Objective: To quantify the affinity of 2F-Viminol for y, 8, and K opioid receptors.
Materials:

o Cell membranes expressing the opioid receptor of interest (u, d, or K).

o Radioligand specific for the receptor subtype (e.g., [FHIDAMGO for y).

e 2F-Viminol at various concentrations.

¢ Naloxone (for determining non-specific binding).

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

» Glass fiber filters and a cell harvester.

» Scintillation cocktail and a liquid scintillation counter.

Procedure:

» In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Ks),
and varying concentrations of 2F-Viminol. For total binding, omit 2F-Viminol. For non-
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specific binding, add a high concentration of naloxone.

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach
binding equilibrium (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the 2F-Viminol concentration and use non-linear
regression to determine the ICso (the concentration of 2F-Viminol that inhibits 50% of
specific radioligand binding).

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GTPyS Functional Assay

This is a generalized functional assay to measure G-protein activation following receptor

agonism by 2F-Viminol.[7]

Objective: To determine the potency (ECso) and efficacy (Emax) of 2F-Viminol at opioid

receptors.

Materials:

Cell membranes expressing the opioid receptor of interest.
[3*S]GTPYS (a non-hydrolyzable GTP analog).
GDP.

2F-Viminol at various concentrations.
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e Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 5 mM MgClz, pH 7.4).

Procedure:

Pre-incubate the cell membranes with varying concentrations of 2F-Viminol.
« Initiate the reaction by adding [3*S]GTPyS and a fixed concentration of GDP.
« Incubate to allow for [3*S]GTPyS to bind to activated G-proteins.

« Terminate the reaction by rapid filtration through glass fiber filters.

o Measure the amount of bound [3*S]GTPYS by liquid scintillation counting.

o Plot the amount of [3>*S]GTPyS bound against the log concentration of 2F-Viminol to
generate a dose-response curve and determine the ECso and Emax values.

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation
(Standard, Control, Reaction Mixture)

Incubation

(37°C, 2 hours)

( )

<

Protein Precipitation
(Centrifugation at 10,000 rpm)
Gupernatant Extraction & Drying)

( )
( )

Click to download full resolution via product page

<

«— |

Caption: Experimental workflow for the in vitro metabolism study of 2F-Viminol.
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Caption: Presumed signaling pathway of 2F-Viminol via the p-opioid receptor.

Conclusion
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2F-Viminol is a potent novel synthetic opioid with a pharmacological profile presumed to be
similar to that of its parent compound, viminol. Its activity is likely mediated by agonism at the
p-opioid receptor and is highly dependent on its stereochemistry. While in vitro metabolism
studies have provided insight into its biotransformation, a significant gap remains in the
scientific literature regarding its quantitative receptor pharmacology, toxicology, and a detailed
synthesis protocol. The experimental methodologies and data presented in this guide offer a
foundational resource for researchers and professionals in the fields of forensic science,
pharmacology, and drug development to further investigate this compound. Further research is
imperative to fully characterize the pharmacological and toxicological profile of 2F-Viminol to
better understand its potential impact on public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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